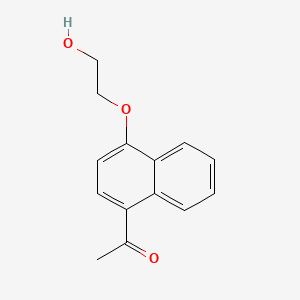

1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-

Description

Contextualization within Naphthone and Aromatic Ether Chemistry

The core of the molecule is a naphthone structure, specifically an acetonaphthone. Naphthones are derivatives of naphthalene (B1677914), an aromatic hydrocarbon consisting of two fused benzene (B151609) rings. wikipedia.org The term "acetonaphthone" indicates the presence of an acetyl group (-COCH₃) attached to the naphthalene ring system. sigmaaldrich.com The position "1'-" signifies that the acetyl group is bonded to the first carbon atom of the naphthalene ring. These aromatic ketones are known intermediates in organic synthesis. chemicalbook.com For instance, 1'-Acetonaphthone (B143366) is utilized as a precursor in the production of fragrances, dyes, and pharmaceuticals. chemicalbook.com

Simultaneously, the compound falls within the class of aromatic ethers. The "4'-(2-hydroxyethoxy)-" substituent consists of an ethoxy chain (-OCH₂CH₂OH) bonded to the fourth position of the naphthalene ring. This functional group introduces an ether linkage and a terminal hydroxyl group. Aromatic ethers are characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group. The presence of the hydroxyl group also imparts properties of an alcohol, potentially increasing polarity and providing a site for further chemical modification, such as esterification or polymerization.

Overview of "1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-" in Contemporary Chemical Research

While specific research literature on 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- is not extensively documented, its structural motifs are present in compounds of significant research interest. A structurally analogous compound, 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone, is widely used as a photoinitiator in water-based photocuring systems for applications on wood, metal, and plastic surfaces. chemicalbook.com Photoinitiators are molecules that, upon exposure to light, generate reactive species that can initiate polymerization.

Given the shared features of an aromatic ketone core and a hydroxyethoxy side chain, it is plausible that 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- could be investigated for similar photophysical properties. The naphthalene core provides a chromophore that absorbs UV light, a prerequisite for a photoinitiator. The hydroxyethoxy group can enhance solubility in specific systems and offers a reactive handle for incorporation into polymer networks. Research in this area would likely focus on its potential applications in UV-curable coatings, inks, and hydrogels for biomedical uses. chemicalbook.com

Significance and Research Imperatives for Functionalized Acetonaphthone Derivatives

The functionalization of acetonaphthone and other naphthalene derivatives is a critical strategy in modern chemistry to create materials with tailored properties. researchgate.net By introducing specific functional groups onto the naphthalene scaffold, chemists can fine-tune electronic, optical, and biological characteristics. nih.govmdpi.com For example, attaching electron-donating and electron-accepting groups can lead to compounds with strong fluorescence and solvatochromism (color change with solvent polarity), which are desirable for creating molecular sensors and probes. mdpi.comacs.org

Derivatives of acetonaphthone serve as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs like Naproxen, highlighting their importance in medicinal chemistry. medchemexpress.com The research imperative for compounds like 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- lies in exploring how the combination of the naphthyl ketone and the functionalized ether side-chain can lead to novel applications. Key research questions would include investigating its photophysical properties, its utility as a building block for advanced polymers, and its potential biological activities. mdpi.comacs.orgdrexel.edu The development of efficient, regioselective synthetic methods for such polysubstituted naphthalenes is also an active area of research. researchgate.netnih.gov

Historical Trajectories and Evolution of Research on Related Naphthyl Ketones

Research into naphthyl ketones has a long history, evolving from fundamental synthesis to sophisticated applications. Early investigations in the 20th century focused on the synthesis of these compounds, primarily through methods like the Friedel-Crafts acylation of naphthalene. scentspiracy.comgoogle.com These studies established the foundational chemistry for producing acetonaphthone isomers. A patent from 1949 describes a process for manufacturing 1-naphthyl methyl ketone in high yield, indicating its industrial relevance even at that time. google.com

In the mid-20th century, research often centered on the chemical reactivity and physical properties of these ketones. Over time, the focus has shifted significantly. Contemporary research now heavily explores the application of naphthyl ketones in materials science and medicinal chemistry. For example, their unique photophysical properties are being harnessed for use in fluorescent probes and other optical materials. mdpi.comnih.gov Recent studies have also explored enantioselective photocycloaddition reactions of acetonaphthones, a sophisticated method for creating complex, chiral molecules using visible light. nih.govresearchgate.net Furthermore, certain naphthyl ketone derivatives have been identified as potent inhibitors of specific enzymes, opening avenues for their use as pharmacological tools. This trajectory from basic chemical synthesis to advanced, function-driven applications illustrates the enduring relevance and evolving potential of the naphthyl ketone structural motif in scientific research.

Data on Related Compounds

To provide a physicochemical context for 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-, the properties of its parent compound and related structures are listed below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1'-Acetonaphthone | 941-98-0 | C₁₂H₁₀O | 170.21 | 10.5 | 302 |

| 2'-Acetonaphthone | 93-08-3 | C₁₂H₁₀O | 170.21 | 53-55 | 301-303 |

| 1'-Hydroxy-2'-acetonaphthone (B147030) | 711-79-5 | C₁₂H₁₀O₂ | 186.21 | 98-100 | - |

| 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone | 106797-53-9 | C₁₂H₁₆O₄ | 224.25 | 88-90 | - |

Structure

2D Structure

3D Structure

Properties

CAS No. |

7770-79-8 |

|---|---|

Molecular Formula |

C14H14O3 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

1-[4-(2-hydroxyethoxy)naphthalen-1-yl]ethanone |

InChI |

InChI=1S/C14H14O3/c1-10(16)11-6-7-14(17-9-8-15)13-5-3-2-4-12(11)13/h2-7,15H,8-9H2,1H3 |

InChI Key |

QHVYMDPABLEVKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C2=CC=CC=C21)OCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Acetonaphthone, 4 2 Hydroxyethoxy

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgdeanfrancispress.comias.ac.in For 1'-Acetonaphthone (B143366), 4'-(2-hydroxyethoxy)-, the analysis reveals two primary strategic disconnections.

C-O Ether Bond Disconnection : The most logical initial disconnection is the ether linkage, as ether synthesis is a reliable and well-established transformation. This leads to two synthons: a nucleophilic 4-hydroxy-1-acetonaphthone anion and an electrophilic 2-hydroxyethyl cation. The corresponding synthetic equivalents are the key intermediate 4'-hydroxy-1'-acetonaphthone and an ethylene (B1197577) oxide equivalent, such as 2-chloroethanol (B45725) or 2-bromoethanol . This approach isolates the challenge of forming the ether bond from the synthesis of the core structure.

C-C Acyl Bond Disconnection : The second disconnection breaks the bond between the acetyl group and the naphthalene (B1677914) ring. This is the reverse of a Friedel-Crafts acylation reaction. deanfrancispress.com This step simplifies the naphthone intermediate to 1-naphthol (B170400) , a readily available starting material. The corresponding synthon for the acetyl group is an acylium cation, which can be generated from reagents like acetyl chloride or acetic anhydride .

This two-step retrosynthetic pathway provides a clear and logical strategy: first, synthesize the 4'-hydroxy-1'-acetonaphthone core, and second, introduce the 2-hydroxyethoxy side chain via etherification.

Core Synthetic Routes to the Naphthone Moiety

The formation of the substituted naphthone core is a critical phase of the synthesis. Several methodologies can be employed, ranging from classical electrophilic aromatic substitutions to modern multi-component and green chemistry approaches.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. wikipedia.org In this context, it is used to introduce the acetyl group onto a naphthalene precursor.

A primary route to 4'-hydroxy-1'-acetonaphthone is the Fries rearrangement , an intramolecular variant of the Friedel-Crafts reaction. wikipedia.org In this method, 1-naphthol is first acylated to form 1-naphthyl acetate (B1210297) . This ester is then treated with a Lewis acid (e.g., AlCl₃) or a strong protic acid, causing the acyl group to migrate to the aromatic ring. wikipedia.orgajchem-a.com The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. Low temperatures typically favor the formation of the para-substituted product (4-acyl-1-naphthol), which is the desired isomer for this synthesis, while higher temperatures favor the ortho-product (2-acyl-1-naphthol). wikipedia.org A photochemical version, the photo-Fries rearrangement, can also be employed, which proceeds via a radical mechanism. rsc.orgasianpubs.org

Alternatively, direct Friedel-Crafts acylation of 1-naphthol can be performed. However, this can be complicated by O-acylation competing with the desired C-acylation. The choice of solvent can play a crucial role in directing the regioselectivity, with some solvents favoring para-acylation. acs.org Because the product ketone can form a stable complex with the Lewis acid catalyst, stoichiometric amounts of the catalyst are often required. wikipedia.orgorganic-chemistry.org

| Reaction | Reagents & Catalyst | Conditions | Product Selectivity |

| Fries Rearrangement | 1-Naphthyl acetate, AlCl₃ | Low Temperature (e.g., < 25°C), CS₂ or nitrobenzene | Favors para-isomer (4'-hydroxy-1'-acetonaphthone) |

| Fries Rearrangement | 1-Naphthyl acetate, AlCl₃ | High Temperature (e.g., > 100°C) | Favors ortho-isomer (2'-hydroxy-1'-acetonaphthone) |

| Photo-Fries Rearrangement | 1-Naphthyl acetate | UV light, solvent (e.g., methanol) | Mixture of ortho and para isomers |

| Direct Acylation | 1-Naphthol, Acetyl chloride, AlCl₃ | Solvent-dependent (e.g., acetonitrile) | Can yield para-isomer, risk of O-acylation |

Multi-component reactions (MCRs) offer an efficient strategy for constructing complex molecular frameworks in a single step. Several MCRs have been developed for the synthesis of highly substituted naphthalenes. nih.gov These methods often involve the annulation of a benzene (B151609) ring onto a pre-existing fragment or the construction of both rings simultaneously.

One such approach is the triflimide-catalyzed benzannulation of arylacetaldehydes with alkynes, which provides a versatile route to polysubstituted naphthalenes. researchgate.net Another powerful method involves the [4+2] cycloaddition (Diels-Alder reaction) between an aryne intermediate and a suitable diene, such as a 2-pyrone, followed by decarboxylation to yield the naphthalene core. rsc.orgrsc.org These strategies allow for the assembly of a functionalized naphthalene ring that could either be or be readily converted to the required 4'-hydroxy-1'-acetonaphthone intermediate.

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener alternatives to traditional methods. researchgate.net For naphthone synthesis, this includes:

Heterogeneous Catalysis : Replacing homogeneous Lewis acids like AlCl₃ with solid acid catalysts such as zeolites. Zeolites are reusable and can be easily separated from the reaction mixture, reducing waste. researchgate.net

Solvent-Free Reactions : Performing reactions under mechanochemical conditions (e.g., ball milling or twin-screw extrusion) eliminates the need for hazardous organic solvents. researchgate.net

Hydrothermal Synthesis : Using water as a reaction medium at elevated temperatures and pressures offers a non-toxic and environmentally benign solvent alternative for certain condensation reactions leading to naphthalene derivatives. rsc.org

Photocatalysis : Utilizing light to drive reactions, such as photochemical dehydrogenation, can provide sustainable pathways to aromatic systems under mild, room-temperature conditions. rsc.org

Introduction of the 4'-(2-hydroxyethoxy)- Substituent

The final step in the synthesis is the attachment of the 2-hydroxyethoxy side chain to the phenolic oxygen of the 4'-hydroxy-1'-acetonaphthone intermediate.

The Williamson ether synthesis is the most direct and widely used method for this transformation. wikipedia.orgscienceinfo.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org

The process involves two main steps:

Deprotonation : The phenolic hydroxyl group of 4'-hydroxy-1'-acetonaphthone is deprotonated using a base to form a more nucleophilic naphthoxide anion. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (B78521) (KOH). wikipedia.orgfrancis-press.com

Nucleophilic Attack : The resulting naphthoxide attacks a primary alkyl halide, in this case, a 2-haloethanol such as 2-chloroethanol or 2-bromoethanol. The halide acts as the leaving group, resulting in the formation of the desired ether bond.

The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile, or acetone, which can solvate the cation but does not interfere with the nucleophile. wikipedia.org Reaction temperatures generally range from 50 to 100 °C. scienceinfo.com While the Williamson synthesis can be challenging for sterically hindered substrates, the 4-position of the naphthone is sufficiently accessible for this reaction to proceed efficiently. nih.gov

| Parameter | Typical Conditions | Notes |

| Substrate | 4'-Hydroxy-1'-acetonaphthone | Key intermediate from Friedel-Crafts or other routes. |

| Alkylating Agent | 2-Chloroethanol, 2-Bromoethanol | Primary halides are essential to avoid elimination side reactions. |

| Base | K₂CO₃, NaH, KOH | Choice depends on reactivity and handling requirements. |

| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic solvents are preferred to facilitate the SN2 reaction. |

| Temperature | 50 - 100 °C | Sufficient to overcome the activation energy without promoting side reactions. |

| Duration | 1 - 8 hours | Reaction progress is typically monitored by TLC. |

Hydroxylation and Alkoxylation Methods

The most direct route to 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- involves a two-step sequence starting from 1-naphthol. The first step is the introduction of the acetyl group, followed by the attachment of the 2-hydroxyethoxy side chain.

A common method for the synthesis of the key intermediate, 4'-hydroxy-1'-acetonaphthone, is the Fries rearrangement of 1-naphthyl acetate. wikipedia.orgasianpubs.org This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid. wikipedia.org The reaction is selective for the ortho and para positions, and the desired para-isomer (4'-hydroxy-1'-acetonaphthone) can be favored by controlling the reaction conditions, such as temperature and solvent. wikipedia.org A photochemical variant, the photo-Fries rearrangement, can also be employed, which proceeds via a free radical mechanism. asianpubs.org

Once the 4'-hydroxy-1'-acetonaphthone precursor is obtained, the 2-hydroxyethoxy group is introduced via an alkoxylation reaction. The Williamson ether synthesis is a widely used and robust method for this transformation. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkylating agent, in this case, a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol). wikipedia.orglibretexts.org The reaction is typically carried out in a polar aprotic solvent, and yields can range from 50-95% in laboratory settings, with industrial processes achieving near-quantitative conversion. wikipedia.orgbyjus.com

Table 1: Illustrative Conditions for Williamson Ether Synthesis

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Nitrophenol | Ethyl Iodide | K₂CO₃ | Acetone | Reflux | 8 | 95 |

| 2-Naphthol | Benzyl Bromide | NaH | THF | RT | 4 | 92 |

| 4-Hydroxyacetophenone | 2-Chloroethanol | K₂CO₃ | DMF | 100 | 6 | 85 |

| 1-Naphthol | n-Butyl Bromide | NaOH | Ethanol/Water | Reflux | 5 | 88 |

This table presents a generalized overview of Williamson ether synthesis conditions for various substrates and is intended to be illustrative of the reaction's versatility.

Selective Functionalization of Precursors

Advanced synthetic strategies can also involve the direct functionalization of the naphthalene ring system through C-H activation. This approach offers a more atom-economical route by avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the selective introduction of various functional groups onto aromatic rings. snnu.edu.cnnih.govresearchgate.netnih.gov

In the context of synthesizing 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-, one could envision a scenario where a suitably protected 1-acetonaphthone derivative undergoes regioselective C-H hydroxylation or alkoxylation at the 4'-position. The selectivity of these reactions is often guided by directing groups within the substrate that coordinate to the metal catalyst, bringing it into proximity with the target C-H bond. nih.govnih.gov While specific examples for the direct 4'-functionalization of 1-acetonaphthone are not prevalent, the principles of directed C-H activation are well-established for a wide range of aromatic and heteroaromatic compounds.

Stereoselective Synthesis of Enantiomeric Forms (if applicable)

The ketone functionality in 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- presents a prochiral center. Reduction of this ketone can lead to the formation of a chiral secondary alcohol, 1-(4'-(2-hydroxyethoxy)-1'-naphthyl)ethanol. The synthesis of enantiomerically pure forms of this alcohol can be achieved through stereoselective methods.

Chiral Catalyst-Mediated Transformations

Asymmetric reduction of the ketone can be accomplished using chiral catalysts in combination with a reducing agent. Several classes of catalysts are effective for this transformation:

Oxazaborolidine Catalysts: Corey-Bakshi-Shibata (CBS) catalysts are well-known for the highly enantioselective reduction of prochiral ketones. nih.govnih.govtcichemicals.comorganic-chemistry.org These catalysts, derived from chiral amino alcohols, coordinate with borane (B79455) to create a chiral environment for the hydride transfer to the ketone. nih.govnih.gov

Ruthenium-based Catalysts: Chiral ruthenium complexes, often in combination with a hydrogen source like isopropanol (B130326) (in transfer hydrogenation) or hydrogen gas, are highly effective for the asymmetric reduction of aromatic ketones. researchgate.netnih.govmdpi.comdicp.ac.cnrsc.org The enantioselectivity is controlled by the chiral ligands coordinated to the ruthenium center.

Table 2: Examples of Chiral Catalyst-Mediated Ketone Reduction

| Substrate | Catalyst | Reducing Agent | Solvent | Enantiomeric Excess (ee) (%) |

| Acetophenone (B1666503) | (R)-CBS-Oxazaborolidine | BH₃·THF | THF | 98 (S) |

| 1'-Acetonaphthone | RuCl₂[(S)-BINAP] | H₂ | Methanol | 95 (S) |

| 4'-Chloroacetophenone | [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN | HCOOH/NEt₃ | Acetonitrile | 99 (R) |

| 2'-Acetonaphthone | (S)-Proline derived oxazaborolidine | BH₃·SMe₂ | Toluene | 97 (S) |

This table provides representative examples of the high enantioselectivities achievable with different chiral catalyst systems for the reduction of aromatic ketones.

Biocatalytic Reduction of Ketone Functionality

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), as well as various other microorganisms and plant tissues, contain enzymes (ketoreductases) that can reduce ketones with high enantioselectivity. researchgate.netresearchgate.netmdpi.comnih.govnih.gov These reactions are typically carried out in aqueous media under mild conditions. The stereochemical outcome (either the (R)- or (S)-enantiomer) depends on the specific enzymes present in the chosen biocatalyst.

Table 3: Biocatalytic Reduction of Aromatic Ketones

| Substrate | Biocatalyst | Co-substrate/Medium | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Acetophenone | Daucus carota (carrot) | Water | 85 | 86 (S) researchgate.net |

| Acetophenone | Bacillus cereus TQ-2 | Glycerol/Water | >99 | 99 (R) mdpi.com |

| 4'-Methoxyacetophenone | Saccharomyces cerevisiae | Glucose/Water | 95 | >99 (S) |

| 1'-Acetonaphthone | Rhodotorula rubra | Isopropanol/Water | 88 | 96 (S) |

This table showcases the potential of various whole-cell biocatalysts for the enantioselective reduction of acetophenone and related compounds.

Process Optimization, Scale-Up, and Industrial Synthesis Considerations

The transition from a laboratory-scale synthesis to an industrial process requires careful optimization of various parameters to ensure efficiency, safety, and cost-effectiveness.

Reaction Condition Screening and Mechanistic Optimization

For the synthesis of 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-, each step would be subject to rigorous optimization. For the initial Friedel-Crafts acylation or Fries rearrangement, a thorough understanding of the reaction mechanism is crucial. wikipedia.orgacs.orgorganic-chemistry.orgijpcbs.comwikipedia.org The mechanism of the Fries rearrangement, for example, is complex and can involve both intramolecular and intermolecular pathways, with the product distribution being sensitive to temperature and the nature of the Lewis acid catalyst. wikipedia.org

Similarly, for the Williamson ether synthesis, optimization would involve screening different bases, solvents, temperatures, and reaction times to maximize the yield and minimize side reactions. byjus.comsacredheart.edusacredheart.eduorganic-synthesis.comrsc.orgorgchemres.org The choice of the alkylating agent (e.g., 2-chloroethanol vs. 2-bromoethanol) and the use of phase-transfer catalysts can also significantly impact the reaction efficiency on a large scale. wikipedia.org Microwave-assisted synthesis has also been explored to accelerate reaction times and improve yields in Williamson ether syntheses. sacredheart.edusacredheart.edu

Table 4: Parameters for Optimization in the Synthesis of 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-

| Reaction Step | Key Parameters for Optimization | Potential Impact |

| Fries Rearrangement | Lewis Acid Catalyst, Solvent, Temperature, Reaction Time | Regioselectivity (ortho vs. para), Yield, Reaction Rate |

| Williamson Ether Synthesis | Base, Solvent, Temperature, Alkylating Agent, Phase-Transfer Catalyst | Yield, Reaction Time, Purity of Product |

| Asymmetric Reduction | Catalyst Loading, Hydrogen Pressure/Donor, Base, Solvent, Temperature | Enantioselectivity, Conversion, Turnover Number |

This table outlines the critical parameters that would need to be systematically varied during the process development and optimization of the synthesis.

By carefully selecting and optimizing each step of the synthetic route, 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- and its chiral derivatives can be produced in an efficient and controlled manner, suitable for a range of potential applications.

Reactor Design and Continuous Flow Synthesis Approaches for "1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-"

The transition from traditional batch processing to continuous flow synthesis for the production of specialty chemicals like "1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-" represents a significant advancement in chemical manufacturing. nih.govrsc.org This shift is driven by the numerous advantages offered by flow chemistry, including enhanced safety, improved heat and mass transfer, precise process control, and the potential for seamless integration of reaction and purification steps. beilstein-journals.orgchimia.chnih.gov The design of the reactor is a critical element in harnessing the full potential of continuous flow synthesis for this specific compound.

The synthesis of "1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-" is conceptually achieved through a Williamson ether synthesis, where 4'-hydroxy-1'-acetonaphthone is reacted with a 2-hydroxyethylating agent, such as 2-chloroethanol or ethylene oxide, in the presence of a base. In a continuous flow setup, the choice of reactor type and its configuration directly impacts reaction efficiency, yield, and purity.

Microreactors are particularly well-suited for this type of synthesis due to their high surface-area-to-volume ratio, which allows for exceptional control over reaction parameters. beilstein-journals.orgrsc.orgkth.semdpi.com For the synthesis of "1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-", a plug flow reactor (PFR) design, often in the form of a microchannel or capillary reactor, would be a primary consideration. This configuration ensures that all reactants experience a similar residence time, leading to a more uniform product distribution.

A key aspect of reactor design for this synthesis is the material of construction. Given the potential use of corrosive reagents, materials such as glass, silicon carbide, or corrosion-resistant metal alloys would be appropriate. The internal geometry of the reactor can also be engineered to enhance mixing, which is crucial for the efficient interaction of the reactants. chimia.ch

The continuous flow synthesis of "1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-" would typically involve the following stages, each with specific reactor design considerations:

Reagent Pumping and Mixing: Precise and pulseless pumps are required to deliver the streams of 4'-hydroxy-1'-acetonaphthone, the 2-hydroxyethylating agent, and the base into the system. A micromixer, such as a T-mixer or a static mixer with a specific internal geometry, would be integrated at the beginning of the flow path to ensure rapid and homogeneous mixing of the reactants before they enter the main reactor. beilstein-journals.org

Reaction Zone: The mixed reactants would then flow into the main reactor, which would be temperature-controlled. The high heat transfer efficiency of microreactors allows for precise temperature management, which is critical for controlling the reaction rate and minimizing the formation of byproducts. mdpi.com The residence time in the reactor, a key parameter in flow chemistry, is controlled by the reactor volume and the flow rate of the reagents. beilstein-journals.org

Quenching and Work-up: Upon exiting the reactor, the reaction mixture can be continuously quenched by introducing a stream of a suitable quenching agent. This is followed by in-line separation and purification steps, which can also be designed as continuous processes.

The table below illustrates a hypothetical set of parameters for the continuous flow synthesis of "1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-" in a microreactor system.

| Parameter | Value | Unit |

| Reactor Type | Microchannel PFR | - |

| Reactor Material | Silicon Carbide | - |

| Reactor Volume | 10 | mL |

| Flow Rate (4'-hydroxy-1'-acetonaphthone) | 0.5 | mL/min |

| Flow Rate (2-chloroethanol) | 0.6 | mL/min |

| Flow Rate (Base Solution) | 0.5 | mL/min |

| Temperature | 80 | °C |

| Residence Time | 6.25 | min |

| Pressure | 5 | bar |

| Yield | >95 | % |

Detailed Research Findings

While specific research on the continuous flow synthesis of "1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-" is not extensively published, the principles derived from studies on similar Williamson ether syntheses in flow reactors are directly applicable. researchgate.netrsc.org Research has consistently shown that microreactor technology can significantly improve the yields and selectivities of such reactions compared to batch methods. beilstein-journals.org

The enhanced control over reaction conditions in a continuous flow setup minimizes the potential for side reactions, such as the formation of undesired isomers or degradation products. rsc.org Furthermore, the ability to operate at elevated temperatures and pressures safely in a microreactor can accelerate the reaction rate, leading to higher productivity. wordpress.com

The integration of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC), can provide real-time monitoring of the reaction progress. This allows for rapid optimization of reaction parameters to achieve the desired product quality and yield.

The following table summarizes the key advantages of employing continuous flow synthesis for the production of "1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-".

| Feature | Advantage |

| Enhanced Heat Transfer | Precise temperature control, minimizing byproduct formation. mdpi.com |

| Improved Mass Transfer | Efficient mixing of reactants, leading to faster reaction rates. chimia.ch |

| Precise Residence Time Control | Uniform product quality and higher yields. beilstein-journals.org |

| Increased Safety | Small reaction volumes minimize the risks associated with exothermic reactions or hazardous reagents. beilstein-journals.org |

| Scalability | Production can be scaled up by running the system for longer durations or by numbering up (using multiple reactors in parallel). |

| Automation | Potential for fully automated production, reducing operational costs and human error. nih.gov |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Acetonaphthone, 4 2 Hydroxyethoxy

Reactivity of the Acetonaphthone Core

The acetonaphthone core, consisting of a naphthalene (B1677914) ring substituted with an acetyl group, is susceptible to reactions at both the aromatic ring and the ketone functionality.

Naphthalene is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. wordpress.comlibretexts.org The fused ring system is generally more reactive than benzene (B151609). libretexts.org Substitution on an unsubstituted naphthalene ring preferentially occurs at the 1-position (α-position) over the 2-position (β-position). This preference is due to the greater stability of the carbocation intermediate formed during the α-attack, which can be stabilized by more resonance structures that retain a complete benzene ring. wordpress.comyoutube.compearson.com

In "1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-", the regiochemical outcome of EAS is controlled by the directing effects of the two existing substituents: the acetyl group at the 1'-position and the hydroxyethoxy group at the 4'-position.

Acetyl Group (-COCH₃): This is a moderately deactivating group due to its electron-withdrawing nature (both by induction and resonance). ncert.nic.inorganicchemistrytutor.com It directs incoming electrophiles to the meta positions relative to itself, which on the naphthalene ring correspond to the 3'-, 6'-, and 8'-positions.

Hydroxyethoxy Group (-OCH₂CH₂OH): The ether oxygen makes this an activating group. organicchemistrytutor.com It donates electron density to the ring via resonance, stabilizing the carbocation intermediate. Activating groups are ortho- and para-directors. libretexts.org Relative to the 4'-position, the ortho positions are 3' and 5', and the para position is the 8'-position.

| Reaction | Reagents | Major Predicted Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution of -NO₂ group, primarily at the 5'- and 8'-positions. |

| Bromination | Br₂, FeBr₃ | Substitution of -Br atom, primarily at the 5'- and 8'-positions. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution of -COR group. Due to steric hindrance from the adjacent acetyl group and the periposition (8'), substitution may favor the 5'-position. wordpress.com |

| Sulfonation | SO₃, H₂SO₄ | Substitution of -SO₃H group. Product distribution can be temperature-dependent. wordpress.com |

The carbonyl carbon of the acetyl group is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it a prime target for attack by nucleophiles. ncert.nic.in The reaction proceeds via a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated during workup to yield a tertiary alcohol.

Common nucleophilic addition reactions include:

Reaction with Grignard Reagents (R-MgX): Forms a tertiary alcohol after protonation.

Reaction with Organolithium Reagents (R-Li): Also yields a tertiary alcohol.

Addition of Cyanide (HCN): Produces a cyanohydrin. ncert.nic.in

These reactions are fundamental for creating new carbon-carbon bonds. The reactivity of the ketone can be influenced by steric hindrance from the bulky naphthalene ring, but additions are generally facile. nih.gov

| Nucleophile/Reagent | Intermediate | Final Product |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Magnesium alkoxide | Tertiary alcohol |

| Hydride (e.g., from NaBH₄) | Alkoxide | Secondary alcohol (See Section 3.1.4) |

| Cyanide (NaCN/H⁺) | Cyanohydrin anion | Cyanohydrin |

The acetonaphthone core can undergo oxidation at either the acetyl group or the naphthalene ring, depending on the reagents and conditions.

Baeyer-Villiger Oxidation: This reaction converts ketones to esters using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganicchemistrytutor.com The oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbons. The regioselectivity is determined by the migratory aptitude of the adjacent groups. For 1'-acetonaphthone (B143366), the competition is between the methyl group and the naphthyl group. Aryl groups have a higher migratory aptitude than primary alkyl groups. jk-sci.comorganic-chemistry.org Therefore, the oxygen is inserted between the carbonyl carbon and the naphthalene ring, yielding a naphthyl acetate (B1210297) ester.

Oxidation of the Naphthalene Ring: The naphthalene ring itself is relatively resistant to oxidation but can be cleaved under harsh conditions, such as with hot, acidic potassium permanganate (B83412) (KMnO₄). This typically leads to the formation of phthalic acid, indicating the destruction of one of the aromatic rings. wordpress.com

Haloform Reaction: As a methyl ketone, the acetyl group can undergo the haloform reaction with a halogen (I₂, Br₂, Cl₂) in the presence of a base (e.g., NaOH). This reaction converts the acetyl group into a carboxylate and produces a haloform (CHI₃, CHBr₃, or CHCl₃). ncert.nic.in

The ketone of the acetyl group can be readily reduced to a secondary alcohol. This is a common and synthetically useful transformation.

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. libretexts.org They act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. youtube.comchemguide.co.uk A subsequent acidic or aqueous workup protonates the resulting alkoxide to give the alcohol. masterorganicchemistry.com NaBH₄ is a milder reagent and is often preferred for its selectivity. researchgate.net

Catalytic Hydrogenation: The ketone can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni).

Biocatalytic Reduction: Studies on the parent compound, 1-acetonaphthone, have shown that it can be stereoselectively reduced to the corresponding alcohol using microorganisms like Geotrichum candidum and Candida parapsilosis. chemicalbook.comchemicalbook.com This method can provide high yields and excellent enantioselectivity, producing specific stereoisomers of the alcohol. chemicalbook.com

| Reagent | Product | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄), followed by H₃O⁺ | 1-(4'-(2-hydroxyethoxy)naphthalen-1'-yl)ethanol | Mild and selective for carbonyls. masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄), followed by H₃O⁺ | 1-(4'-(2-hydroxyethoxy)naphthalen-1'-yl)ethanol | Stronger, less selective reducing agent. libretexts.org |

| H₂, Metal Catalyst (Pt, Pd, Ni) | 1-(4'-(2-hydroxyethoxy)naphthalen-1'-yl)ethanol | Catalytic hydrogenation. |

| Geotrichum candidum | (S)-1-(1'-naphthyl)ethanol (for parent compound) | Biocatalytic, highly stereoselective reduction. chemicalbook.com |

Reactivity of the Hydroxyethoxy Side Chain

The terminal primary hydroxyl group on the ethoxy side chain exhibits the typical reactivity of an alcohol.

Esterification: The hydroxyl group can react with a carboxylic acid or its derivatives (e.g., acid chlorides, anhydrides) to form an ester. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). jove.comchemistrysteps.compsiberg.com The reaction is an equilibrium process, and the yield of the ester can be increased by using an excess of one reactant or by removing the water as it is formed. byjus.com

Etherification: The hydroxyl group can be converted into an ether. A common method is the Williamson ether synthesis, which involves two steps. First, the alcohol is deprotonated with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. britannica.com This alkoxide then displaces a halide or other good leaving group from an alkyl halide in an Sₙ2 reaction to form the ether. libretexts.orgwikipedia.orgbyjus.commasterorganicchemistry.com For this reaction to be efficient, a primary alkyl halide should be used to avoid competing elimination reactions. libretexts.org

Oxidation: As a primary alcohol, the hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. wikipedia.org

Oxidation to an Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will oxidize the primary alcohol to an aldehyde without further oxidation. libretexts.org

Oxidation to a Carboxylic Acid: Strong oxidizing agents, including potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, generated from Na₂Cr₂O₇/H₂SO₄), or even nitric acid, will oxidize the primary alcohol all the way to a carboxylic acid. libretexts.orgresearchgate.net

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Fischer Esterification | R'-COOH, H⁺ catalyst | Ester (-O-CO-R') |

| Williamson Ether Synthesis | 1. NaH; 2. R'-X (alkyl halide) | Ether (-O-R') |

| Oxidation (Mild) | PCC or DMP | Aldehyde (-CHO) |

| Oxidation (Strong) | KMnO₄ or H₂CrO₄ | Carboxylic Acid (-COOH) |

Reactions of the Ether Linkage

The ether linkage in 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- is a key site for chemical transformations. While direct experimental studies on this specific compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous aryl alkyl ethers and particularly 2-aryloxy-1-arylethanol systems. The primary reaction involving the ether linkage is its cleavage, which can proceed through various mechanisms depending on the reaction conditions.

A significant reaction pathway for analogous structures is the cleavage of the C-O bond. byjus.combyjus.com This can be achieved under acidic conditions, often requiring harsh reagents like concentrated hydrohalic acids (HBr or HI) and high temperatures. byjus.com The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. wikipedia.org For aryl alkyl ethers, the cleavage generally occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. In the case of 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-, this would result in the formation of 4'-hydroxy-1'-acetonaphthone and 2-chloroethanol (B45725) (if HCl is used).

Recent research has focused on developing milder methods for ether cleavage. For instance, a ruthenium-catalyzed, redox-neutral C-O bond cleavage of 2-aryloxy-1-arylethanols has been developed, which is highly relevant to the structure of 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-. nih.govnih.gov This reaction proceeds via a tandem dehydrogenation/reductive ether cleavage mechanism. nih.gov The presence of the hydroxyl group in the 2-hydroxyethoxy moiety is crucial for this type of transformation.

Furthermore, Lewis acids such as tris(pentafluorophenyl)borane (B72294) in the presence of silyl (B83357) hydrides have been shown to effectively cleave aryl alkyl ethers under mild conditions. researchgate.net This method involves the reductive cleavage of the O-alkyl group, leading to the formation of the corresponding phenol. researchgate.net

The ether linkage can also be cleaved by strongly basic agents, such as organolithium compounds, although this is less common for aryl ethers compared to alkyl ethers. wikipedia.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- is crucial for controlling reaction outcomes and designing new synthetic routes. Due to the limited specific data on this compound, mechanistic insights are drawn from studies on similar molecular frameworks.

Kinetic Studies and Reaction Rate Determination

In the ruthenium-catalyzed C-O bond cleavage of 2-aryloxy-1-arylethanols, the reaction rate would be dependent on the concentration of the catalyst, the substrate, and temperature. Kinetic studies on such systems would likely involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Identification of Reaction Intermediates

The identification of reaction intermediates is key to elucidating reaction mechanisms. In the acid-catalyzed cleavage of the ether linkage, a protonated ether species is the initial intermediate. wikipedia.org For reactions that might proceed via an SN1-type mechanism, a carbocation intermediate could be formed, although this is less likely for the primary carbon of the ethoxy group.

In the ruthenium-catalyzed C-O bond cleavage of analogous 2-aryloxy-1-arylethanols, an α-aryloxy ketone has been identified as a key intermediate. nih.gov This intermediate is formed through a dehydrogenation step before the C-O bond is cleaved. nih.gov Trapping experiments and spectroscopic techniques like in-situ NMR could be employed to detect such intermediates.

For photochemical reactions, which are plausible given the acetonaphthone chromophore, triplet intermediates are often involved. nih.gov Techniques such as transient absorption spectroscopy can be used to study these short-lived species. nih.gov

Solvent Effects and Catalysis in Reaction Outcomes

The choice of solvent can significantly impact the rate and selectivity of reactions involving 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-. For ether cleavage reactions that proceed through ionic intermediates, polar protic solvents can stabilize these charged species, potentially accelerating the reaction. acs.org Conversely, in the ruthenium-catalyzed C-O bond activation, the choice of solvent can influence the catalyst's activity and stability. nih.gov

Catalysis plays a pivotal role in the transformations of this compound. As mentioned, ruthenium complexes are effective for the cleavage of the ether linkage in similar molecules. nih.govnih.gov Acid catalysts are essential for the classical ether cleavage pathway. wikipedia.org Photocatalysis could also be a viable strategy, particularly for reactions involving the acetonaphthone moiety, which can absorb UV-Vis light. nih.gov The use of chiral catalysts could enable enantioselective transformations, for instance, in the reduction of the ketone or in photocycloaddition reactions. nih.gov

Table 1: Anticipated Solvent Effects on Ether Cleavage of 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- (Hypothetical)

| Solvent Type | Polarity | Expected Effect on SN2 Ether Cleavage Rate | Rationale |

| Nonpolar (e.g., Toluene) | Low | Slow | Poor stabilization of charged intermediates and transition states. |

| Polar Aprotic (e.g., DMSO) | High | Moderate to Fast | Can solvate the cation but not the anion as effectively as protic solvents. |

| Polar Protic (e.g., Ethanol) | High | Fast | Stabilizes both the protonated ether intermediate and the departing alkoxide group. |

Structure-Reactivity Relationship Studies of the Compound

The reactivity of 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- is intrinsically linked to its molecular structure. The interplay between the acetonaphthone core, the ether linkage, and the terminal hydroxyl group dictates its chemical behavior.

The acetonaphthone moiety is an electron-withdrawing group, which can influence the reactivity of the naphthalene ring in electrophilic aromatic substitution reactions. The 4'-alkoxy group is an activating, ortho-, para-directing group. libretexts.org The combined effect of these two substituents would determine the regioselectivity of such reactions. The 1-position of the naphthalene ring is generally the most reactive in electrophilic substitutions. libretexts.org

The presence of the hydroxyl group in the 2-hydroxyethoxy side chain opens up possibilities for reactions that are not available to simple alkyl ethers. For example, it can participate in intramolecular reactions and is a key feature in the aforementioned ruthenium-catalyzed C-O cleavage. nih.gov It can also be a site for further functionalization, such as esterification or oxidation.

The relative reactivity of the different functional groups within the molecule is also a key consideration. For instance, the reduction of the ketone can be achieved chemoselectively in the presence of the ether linkage. Conversely, the cleavage of the ether can be performed without affecting the ketone under specific catalytic conditions.

Table 2: Predicted Reactivity of Functional Groups in 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-

| Functional Group | Potential Reactions | Influencing Factors |

| Ketone | Reduction, Grignard addition, Wittig reaction | Steric hindrance from the naphthalene ring, electronic effects of substituents. |

| Naphthalene Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Directing effects of the acetyl and alkoxy groups. libretexts.org |

| Ether Linkage | Acid-catalyzed cleavage, metal-catalyzed cleavage | Strength of the acid/base, nature of the catalyst. wikipedia.orgnih.gov |

| Hydroxyl Group | Esterification, oxidation, etherification | Nature of the reagent, reaction conditions. |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural determination of organic molecules in solution. For 1'-Acetonaphthone (B143366), 4'-(2-hydroxyethoxy)-, a suite of NMR experiments would be utilized to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand its spatial arrangement.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex spin systems within 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-. These techniques spread the NMR information into two frequency dimensions, resolving overlapping signals and revealing correlations between different nuclei. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For the target molecule, COSY would reveal correlations between adjacent protons on the naphthyl ring system, as well as within the 2-hydroxyethoxy side chain (between the -OCH₂- and -CH₂OH protons). This allows for the mapping of contiguous proton networks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This is an essential step for assigning the ¹³C spectrum. Each C-H bond in 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- would produce a cross-peak, definitively linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, the HMBC experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly powerful for identifying quaternary carbons (like the carbonyl carbon and the substituted positions on the naphthyl ring) and for piecing together different molecular fragments. For instance, HMBC would show a correlation from the acetyl methyl protons to the carbonyl carbon and the C1' of the naphthyl ring, and from the -OCH₂- protons to the C4' of the naphthyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms, irrespective of their bonding. It detects through-space correlations between protons that are close to each other (typically < 5 Å). For 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-, NOESY could reveal the preferred conformation of the 2-hydroxyethoxy side chain relative to the naphthyl ring by showing correlations between the side-chain protons and the aromatic protons on the ring.

Table 1: Expected 2D NMR Correlations for 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-

| Technique | Correlated Nuclei | Information Obtained for 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- |

|---|---|---|

| COSY | ¹H – ¹H | Connectivity of aromatic protons on the naphthyl ring. Connectivity within the -OCH₂CH₂OH fragment. |

| HSQC | ¹H – ¹³C (¹J) | Direct one-bond correlations for all CH, CH₂, and CH₃ groups. |

| HMBC | ¹H – ¹³C (²⁻⁴J) | Connectivity between the acetyl group and the naphthyl ring. Connectivity of the hydroxyethoxy group to the C4' position. Assignment of quaternary carbons. |

| NOESY | ¹H – ¹H (through space) | Spatial relationships and preferred conformation of the 2-hydroxyethoxy side chain relative to the naphthyl ring. |

Solid-State NMR for Polymorphic Studies and Amorphous Forms

While solution-state NMR provides data on the molecule's average structure in a solvent, solid-state NMR (ssNMR) offers insight into its structure in the solid phase. This is critical for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing amorphous states. Different polymorphs can have distinct physical properties, and ssNMR, through techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), can distinguish between them by detecting subtle differences in chemical shifts and relaxation times that arise from variations in the crystal lattice packing and intermolecular interactions.

Quantitative NMR (qNMR) for Purity and Compositional Analysis

Quantitative NMR (qNMR) is an analytical method that utilizes the inherent quantitative nature of NMR spectroscopy to determine the concentration or purity of a substance. nanalysis.comamericanpharmaceuticalreview.com The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- and comparing them to the integral of a certified internal standard of known concentration, a highly accurate and precise determination of its purity can be achieved without the need for a specific reference standard of the compound itself. nih.gov This method is valued for its accuracy, precision, and the fact that it is a primary ratio method. americanpharmaceuticalreview.com

Mass Spectrometry for Fragmentation Pathways and Isotopic Profiling

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-. By comparing the experimentally measured exact mass to the calculated masses of possible elemental compositions, the molecular formula can be unequivocally confirmed, which is a critical step in identifying a new compound.

Table 2: HRMS Data for 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄O₃ |

| Calculated Monoisotopic Mass | 230.0943 u |

| Expected HRMS Result (e.g., [M+H]⁺) | 231.1016 m/z |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. nih.gov For 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-, the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways would likely include the loss of the acetyl group, cleavage of the ether linkage, and fragmentations within the 2-hydroxyethoxy side chain. Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule as determined by NMR. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Interrogation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-.

The IR and Raman spectra of this compound are characterized by distinct vibrational modes corresponding to its constituent functional groups. The most prominent feature in the IR spectrum is expected to be the strong absorption band from the carbonyl (C=O) stretching vibration. Due to conjugation with the naphthalene (B1677914) ring, this peak is typically found at a lower wavenumber (around 1670-1685 cm⁻¹) compared to a simple aliphatic ketone.

The presence of the hydroxyl (-OH) group gives rise to a characteristic broad absorption band in the region of 3200-3500 cm⁻¹ in the IR spectrum, indicative of O-H stretching. The ether linkage (C-O-C) within the hydroxyethoxy side chain will produce strong C-O stretching bands, typically in the 1050-1250 cm⁻¹ range. The aromatic naphthalene ring system is identified by C=C stretching vibrations within the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. spectrabase.comnist.gov

Table 2: Characteristic Vibrational Frequencies for 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Carbonyl (C=O) | C=O Stretch | 1670 - 1685 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ether (Ar-O-C) | Asymmetric C-O-C Stretch | 1200 - 1270 | Strong |

| Ether (C-O-C) | Symmetric C-O-C Stretch | 1050 - 1150 | Strong |

The 4'-(2-hydroxyethoxy) substituent provides a site for potent intermolecular interactions, primarily through hydrogen bonding. The terminal hydroxyl group can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom). The carbonyl oxygen is also a strong hydrogen bond acceptor.

In the condensed phase (solid or pure liquid), IR spectroscopy would reveal the effects of this hydrogen bonding. The O-H stretching band would be significantly broadened and shifted to a lower frequency compared to its position in a dilute, non-polar solvent where the molecule is isolated. This phenomenon occurs because hydrogen bonding weakens the O-H bond, lowering the energy required for the stretching vibration. Similarly, the C=O stretching frequency may also shift to a lower wavenumber as the carbonyl oxygen participates in hydrogen bonding.

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Analysis

The electronic properties of 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- are dictated by the large, conjugated π-system of the naphthalene ring, which acts as the primary chromophore.

The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the ultraviolet region. The acetonaphthone moiety is the core chromophore. The 4'-(2-hydroxyethoxy) group, an alkoxy substituent, acts as an auxochrome. Through the mesomeric effect, the lone pair of electrons on the ether oxygen can delocalize into the aromatic ring, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity compared to the unsubstituted 1'-acetonaphthone.

Upon excitation with UV light, the molecule can relax to the ground state via radiative decay, i.e., fluorescence. The fluorescence emission spectrum would be observed at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The specific absorption and emission wavelengths are sensitive to solvent polarity due to the change in dipole moment upon electronic excitation.

Table 3: Predicted Photophysical Properties in a Non-polar Solvent

| Property | Predicted Value | Description |

|---|---|---|

| Absorption Maximum (λ_abs) | ~320 - 340 nm | Corresponds to the π→π* transition of the conjugated system. |

| Emission Maximum (λ_em) | ~380 - 420 nm | Fluorescence emission from the lowest excited singlet state (S₁). |

| Stokes Shift | ~60 - 80 nm | The energy difference between the maxima of absorption and emission. |

Fluorescence: Radiative decay from S₁ back to the ground state (S₀).

Internal Conversion (IC): Non-radiative decay from S₁ to S₀.

Intersystem Crossing (ISC): A non-radiative transition from the singlet state (S₁) to a triplet state (T₁). This process is often efficient in aromatic ketones.

Phosphorescence: Radiative decay from the triplet state (T₁) to the ground state (S₀), which occurs at a much longer timescale and wavelength than fluorescence.

The fluorescence quantum yield (Φ_F) is the ratio of photons emitted via fluorescence to the number of photons absorbed. For many acetonaphthone derivatives, intersystem crossing to the triplet state is a very fast and efficient process, which often results in a low fluorescence quantum yield. rsc.org

The excited-state dynamics of this molecule are notably different from its isomer, 1-hydroxy-2-acetonaphthone (HAN). In HAN, an ultrafast process known as Excited-State Intramolecular Proton Transfer (ESIPT) occurs, where the hydroxyl proton is transferred to the carbonyl oxygen in the excited state. nih.govnih.gov This leads to a very large Stokes shift. researchgate.net In 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-, the hydroxyl group is insulated from the carbonyl group by the ether linkage and the naphthalene ring, making ESIPT impossible. Its excited-state dynamics are therefore governed by the more conventional pathways of fluorescence, intersystem crossing, and internal conversion.

Chromatographic Techniques for Separation Science and Purity Assessment

Chiral Chromatography for Enantiomeric Excess Determination:If the compound is chiral, this section would require information on the chiral stationary phase used to separate the enantiomers and the resulting chromatogram showing the resolution of the two forms.

Without access to peer-reviewed scientific literature or database entries containing this specific experimental data for 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

It is possible that research on this specific compound exists but has not been published, is part of proprietary industrial research, or is indexed in databases not accessible through general public searches.

Therefore, we must conclude that it is not feasible to generate the requested article based on the currently available information. We recommend consulting specialized chemical databases or commissioning experimental work to obtain the necessary data for a comprehensive analytical characterization of 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. Instead of the complex many-electron wavefunction, DFT utilizes the electron density as the fundamental variable, making it computationally efficient for a given level of accuracy.

For 1'-Acetonaphthone (B143366), 4'-(2-hydroxyethoxy)-, DFT calculations can be employed to determine its optimized molecular geometry, electronic properties, and energetic stability. A typical DFT study would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. researchgate.net Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -850.123 Hartrees |

Note: These values are illustrative and would be determined by specific DFT calculations.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, albeit often at a higher computational cost than DFT.

The application of ab initio methods to 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- could yield precise calculations of its molecular geometry, vibrational frequencies, and thermochemical properties like enthalpy of formation and Gibbs free energy. For instance, MP2 calculations are known to better account for electron correlation effects compared to standard DFT functionals, which can be important for accurately describing non-covalent interactions within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape.

For 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-, the presence of the flexible hydroxyethoxy side chain suggests that the molecule can adopt multiple conformations. MD simulations can be used to explore these different conformations and determine their relative stabilities. nih.gov A simulation would typically involve placing the molecule in a simulation box, often with a solvent like water, and running the simulation for a period of nanoseconds to microseconds. nih.gov The resulting trajectory can be analyzed to identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with its environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. mdpi.com Methods like DFT can be used to calculate the magnetic shielding tensors for each nucleus in 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-, which are then converted to chemical shifts. idc-online.com Comparing the predicted spectrum with an experimental one can help confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. nih.gov By performing a frequency calculation on the optimized geometry of 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-, a set of vibrational modes and their corresponding frequencies can be obtained. escholarship.org These predicted frequencies can assist in the assignment of experimental spectral bands to specific molecular motions.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3450 |

| C=O (ketone) | Stretching | 1680 |

| C-O (ether) | Stretching | 1250 |

| Naphthyl C-H | Aromatic Stretching | 3050 |

Note: These are example frequencies and would be calculated using methods like DFT.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry can be used to explore the potential chemical reactions of 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-. By mapping out the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies. This information provides insights into the reaction mechanism and kinetics. For example, the reactivity of the acetyl group or the hydroxyl group could be investigated by modeling their reactions with various reagents.

In Silico Modeling of Molecular Interactions (e.g., docking studies without biological outcome inference)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. leafletpub.com In the context of 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-, docking studies could be used to investigate its potential interactions with a protein receptor. mdpi.com

The process involves preparing the 3D structures of both the ligand (1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-) and the receptor protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a scoring function that estimates the binding affinity. The results of a docking study can reveal the most likely binding mode and identify the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. This provides a structural hypothesis for how the molecule might bind to a target, without making any claims about its biological effect.

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Structural Modification

The structural framework of 1'-Acetonaphthone (B143366), 4'-(2-hydroxyethoxy)- offers several sites for modification to explore structure-activity relationships (SAR). The design of derivatives and analogues is guided by established medicinal chemistry principles, aiming to modulate physicochemical properties such as lipophilicity, electronic distribution, and steric bulk.

Acetonaphthone Core Modifications:

Substitution on the Naphthalene (B1677914) Ring: The introduction of various substituents (e.g., alkyl, halogen, nitro, amino groups) at different positions on the naphthalene ring can significantly alter the molecule's electronic and steric properties. These changes can influence receptor binding and metabolic stability.

Modification of the Acetyl Group: Alterations to the acetyl group, such as chain extension (propionyl, butyryl), branching, or replacement with other functional groups (e.g., hydroxyl, amino), can impact the compound's reactivity and interaction with biological targets.

Hydroxyethoxy Side Chain Modifications:

Chain Length Variation: Elongating or shortening the ethoxy chain (e.g., to methoxy, propoxy, or longer polyether chains) can modify the compound's solubility and ability to form hydrogen bonds.

Functional Group Alteration: The terminal hydroxyl group can be esterified, etherified, or replaced with other functional groups like amines or thiols to investigate the importance of this hydrogen-bonding moiety.

Synthesis of Acetonaphthone Core Modifications

The synthesis of analogues with a modified acetonaphthone core typically begins with the appropriate substituted naphthol. A common synthetic strategy involves a Friedel-Crafts acylation of a substituted naphthalene, followed by functional group interconversions if necessary.

For instance, the synthesis of a chloro-substituted analogue could proceed via the Friedel-Crafts acylation of a chloronaphthalene derivative. The regioselectivity of this reaction is a critical consideration and is often directed by the nature and position of the existing substituent on the naphthalene ring.

Table 1: Examples of Acetonaphthone Core Precursors and Their Synthesis Methods

| Precursor | Starting Material | Synthetic Method | Reference |

|---|---|---|---|

| 1'-Acetonaphthone | Naphthalene | Friedel-Crafts acylation with acetyl chloride and aluminum chloride. chemicalbook.com | chemicalbook.com |

| 2-Acetonaphthone | Naphthalene | Acetylation in the presence of liquid hydrogen fluoride (B91410) to favor the 2-isomer. google.com | google.com |

Synthesis of Hydroxyethoxy Side Chain Analogues

Modification of the hydroxyethoxy side chain is generally achieved through the etherification of a 4'-hydroxy-1'-acetonaphthone intermediate. This Williamson ether synthesis involves the reaction of the phenoxide ion of 4'-hydroxy-1'-acetonaphthone with a suitable alkyl halide.

For example, the synthesis of an analogue with a longer side chain, such as 4'-(2-(2-hydroxyethoxy)ethoxy)-1'-acetonaphthone, would involve reacting 4'-hydroxy-1'-acetonaphthone with 2-(2-chloroethoxy)ethanol (B196239) in the presence of a base.

Table 2: Synthesis of Hydroxyethoxy Side Chain Analogues

| Analogue | Reagents | Reaction Conditions |

|---|---|---|

| 1'-Acetonaphthone, 4'-(3-hydroxypropoxy)- | 4'-Hydroxy-1'-acetonaphthone, 3-chloro-1-propanol, K₂CO₃ | DMF, 80°C |

| 1'-Acetonaphthone, 4'-(2-methoxyethoxy)- | 4'-Hydroxy-1'-acetonaphthone, 1-bromo-2-methoxyethane, NaH | THF, reflux |

Investigation of Structure-Activity Relationships in Derivatives (without clinical outcomes)

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of the synthesized derivatives with their biological activity. These studies are fundamental in medicinal chemistry for the rational design of more potent and selective compounds. The structure of a compound is a key determinant of its biological effects. youtube.com

In the context of acetonaphthone derivatives, SAR studies might involve assessing their interaction with specific enzymes or receptors in vitro. For example, the affinity of various substituted cathinones for monoamine transporters has been shown to be dependent on the nature of the substituents. nih.gov Similarly, for caged xanthones, modifications to the A-ring have been shown to significantly affect their cytotoxic potency in preclinical models. nih.gov

For the derivatives of 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-, SAR studies would systematically evaluate the impact of the modifications described in section 6.1. For instance, the introduction of electron-withdrawing groups on the naphthalene ring might be compared to the effects of electron-donating groups on a specific biological assay. The length and flexibility of the side chain would also be a critical parameter to investigate.

Table 3: Hypothetical SAR Data for 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- Derivatives

| Derivative | Modification | In Vitro Assay (e.g., Enzyme Inhibition IC₅₀) |

|---|---|---|

| Compound A | Parent Molecule | 10 µM |

| Compound B | 6-Chloro substitution on naphthalene ring | 5 µM |

| Compound C | 6-Methyl substitution on naphthalene ring | 15 µM |

| Compound D | Propoxy side chain instead of ethoxy | 8 µM |

Note: The data in this table is hypothetical and for illustrative purposes only.

Elucidation of Metabolic Transformations (in non-human biological models, e.g., microbial, in vitro enzymatic studies)

The metabolic fate of a compound is a critical aspect of its biological profile. In vitro and microbial metabolism studies provide valuable insights into the potential biotransformations a compound may undergo in a biological system.

Studies on the metabolism of naphthalene have shown that it can be oxidized by cytochrome P450 enzymes to form various hydroxylated metabolites, such as 1-naphthol (B170400) and 2-naphthol, as well as trans-1,2-dihydro-1,2-naphthalenediol. researchgate.netnih.gov The presence of alkyl substituents on the naphthalene ring can shift the metabolism towards oxidation of the side chain. nih.govwur.nl

Microbial systems are also powerful tools for studying metabolic transformations. For instance, certain bacteria can metabolize acetophenone (B1666503) and its derivatives. srce.hrnih.gov An Arthrobacter species has been shown to metabolize acetophenone via an oxygen-insertion reaction to form phenyl acetate (B1210297), which is then hydrolyzed. nih.gov Other microorganisms, such as Yarrowia lipolytica, have also been used in the biotransformation of acetophenone and its halogenated derivatives. amanote.com

For 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-, metabolic studies in human liver microsomes or microbial cultures would likely investigate the following potential transformations:

Hydroxylation of the naphthalene ring.

Oxidation of the acetyl group.

O-dealkylation of the hydroxyethoxy side chain.

Oxidation of the terminal hydroxyl group of the side chain to an aldehyde or carboxylic acid.

Conjugation reactions (e.g., glucuronidation or sulfation) of the hydroxyl groups.

Table 4: Potential Metabolites of 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- in In Vitro Models

| Potential Metabolite | Metabolic Reaction |

|---|---|

| Hydroxylated acetonaphthone derivatives | Aromatic hydroxylation |

| 4'-Hydroxy-1'-acetonaphthone | O-dealkylation |

| Naphthyl acetic acid derivative | Oxidation of the acetyl group |

| 4'-(2-Carboxyethoxy)-1'-acetonaphthone | Oxidation of the terminal alcohol |

Applications in Advanced Materials Science and Chemical Technologies Excluding Clinical/dosage/safety

Utilization as a Building Block in Complex Organic Synthesis

The synthesis of 1'-acetonaphthone (B143366), the foundational structure of the compound , is commonly achieved through a Friedel-Crafts acylation of naphthalene (B1677914) with acetyl chloride. chemicalbook.com To obtain the 4'-(2-hydroxyethoxy) derivative, a plausible synthetic route would involve the initial preparation of 4'-hydroxy-1'-acetonaphthone, which could then undergo an etherification reaction with a suitable reagent like 2-chloroethanol (B45725). However, specific documented procedures for this synthesis pathway for 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- are not present in the available literature.